Bis(dimethylamino)-N,N-dimethylmethaniminium iodide
Overview
Description
Bis(dimethylamino)-N,N-dimethylmethaniminium iodide is a useful research compound. Its molecular formula is C7H18IN3 and its molecular weight is 271.14 g/mol. The purity is usually 95%.
The exact mass of the compound Hexamethylguanidinium iodide is 271.05455 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solar Cell Applications
Hexamethylguanidinium iodide has been utilized in the field of renewable energy, particularly in dye-sensitized solar cells. A study designed and synthesized a novel family of room temperature ionic liquids, including N,N-diethyl-N′,N′-dipropyl-N′′-hexyl-N′′-methylguanidinium iodide, which was successfully used as an iodide resource for dye-sensitized nanocrystalline solar cells. Devices employing a solvent-free, hexamethylguanidinium iodide-based electrolyte achieved a notable 5.9% power conversion efficiency under specific lighting conditions (Wang et al., 2004).
Nanotechnology and Material Science
In nanotechnology and material science, hexamethylguanidinium iodide has been involved in the synthesis of hexaalkylguanidinium and related compounds. A study detailed the synthesis of hexaalkylguanidinium trimethyldifluorosiliconates and perfluoroalkoxides, which are precursors for stable hexaalkylguanidinium perfluoroalkoxides. The introduction of electronegative groups like C2F5O in hexamethylguanidinium pentafluoroethoxide was successfully achieved, which is significant in material synthesis and applications (Kolomeitsev et al., 2002).
Iodine Analysis and Capture
Hexamethylguanidinium iodide is indirectly related to studies involving iodine analysis and capture due to its iodine component. Research into methodologies for iodine quantification in complex matrices highlighted the importance of accurate measurement techniques, which are vital for understanding iodine's role in human nutrition and preventing Iodine Deficiency Disorders (IDD). Such research underscores the significance of precision in iodine-related studies, which indirectly relates to compounds like hexamethylguanidinium iodide (Shelor & Dasgupta, 2011).
Properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.HI/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGDMYMDSGKLJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520185 | |
Record name | Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68897-46-1 | |
Record name | Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.